An In-Depth Technical Guide to the Chemical Structure of Spinacine
An In-Depth Technical Guide to the Chemical Structure of Spinacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinacine, systematically known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid derivative. It is recognized as a cyclic analogue of the essential amino acid L-histidine. First identified in spinach (Spinacia oleracea) and later in other natural sources such as ginseng (Panax ginseng), Spinacine is formed through the condensation of L-histidine with formaldehyde.[1][2] Its rigid bicyclic structure makes it a subject of interest in medicinal chemistry and as a chiral building block in organic synthesis. This guide provides a detailed overview of its chemical structure, physicochemical properties, and synthesis.
Chemical Structure and Identification
Spinacine possesses a core structure consisting of a fused imidazole and piperidine ring system, forming a tetrahydroimidazo[4,5-c]pyridine scaffold. A carboxyl group is attached at the chiral center at position 6 in the (S)-configuration.
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IUPAC Name : (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Chemical Formula : C₇H₉N₃O₂
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Canonical SMILES : C1--INVALID-LINK--C(=O)O
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InChI Key : YCFJXOFFQLPCHD-YFKPBYRVSA-N
Physicochemical and Spectroscopic Data
Quantitative data for Spinacine is summarized below. It is important to note that while some experimental data is available, specific spectroscopic and ionization constants are not widely reported in publicly accessible literature.
| Property | Value | Source(s) |
| Molecular Weight | 167.17 g/mol | N/A |
| CAS Number | 59981-63-4 (L-Spinacine) | N/A |
| Melting Point | 265 °C (for racemic form, CAS 495-77-2) | [3] |
| Boiling Point | 552.2 ± 50.0 °C (Predicted) | [3] |
| ¹H NMR Data | Not available in searched literature | N/A |
| ¹³C NMR Data | Not available in searched literature | N/A |
| pKa | Not available in searched literature | N/A |
| Infrared (IR) Bands | ~1612, 1307, 1250, 730, 530 cm⁻¹ (Characteristic) | [4] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or extraction of Spinacine are not extensively detailed in readily available literature. However, the established chemical principles for its synthesis and general methods for its extraction are outlined below.
Synthesis via Pictet-Spengler Reaction
The primary method for synthesizing Spinacine is the Pictet-Spengler reaction, a well-established method for forming tetrahydroisoquinoline and related heterocyclic systems.[5]
Reaction Principle: The synthesis involves the condensation of a β-arylethylamine (in this case, the amino acid L-histidine, where the imidazole ring acts as the aryl group) with an aldehyde (formaldehyde). The reaction proceeds through the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic substitution to close the ring, forming the tetrahydroimidazo[4,5-c]pyridine core.
General Methodology (Conceptual):
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Reactant Preparation: L-histidine is dissolved in an appropriate solvent, typically aqueous or protic.
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Condensation: Formaldehyde (often as an aqueous solution, formalin) is added to the L-histidine solution. The reaction is typically performed under controlled pH and temperature. The reaction between histidine and formaldehyde has been studied since the 1940s, forming the basis of this synthesis.[6][7]
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Cyclization: The intermediate iminium ion cyclizes via electrophilic attack of the imine carbon onto the electron-rich imidazole ring.
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Isolation and Purification: The product, Spinacine, would be isolated from the reaction mixture. Purification would likely involve techniques such as crystallization or column chromatography to yield the pure compound.
Note: This represents a generalized procedure. Researchers should consult specialized organic synthesis literature for precise conditions, as optimal yields and stereochemical control depend heavily on specific reaction parameters which are not publicly detailed.
Extraction from Natural Sources (General Procedure)
Spinacine can be isolated from its natural sources, such as spinach leaves. As a polar, water-soluble amino acid derivative, a general extraction protocol would involve the following steps.
General Methodology (Conceptual):
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Sample Preparation: Fresh spinach leaves (Spinacia oleracea) are harvested, washed, and homogenized using a blender to rupture cell walls. Lyophilization (freeze-drying) of the leaves to a fine powder is a common starting point to remove water and improve extraction efficiency.
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Solvent Extraction: The powdered leaf material is extracted with a polar solvent. Given Spinacine's nature, an aqueous or hydroalcoholic solvent (e.g., 70% ethanol) would be effective.[6] The mixture is agitated for a prolonged period (e.g., 24-48 hours) to allow the soluble compounds to leach into the solvent.
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Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting extract is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the extraction solvent, yielding a crude extract.
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Purification: The crude extract, containing a complex mixture of metabolites, requires further purification. This would typically involve multiple chromatographic steps. Techniques such as ion-exchange chromatography are well-suited for separating amino acids and related compounds based on their charge, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.
Logical Relationships and Workflows
Synthetic Pathway of Spinacine
The synthesis of Spinacine from L-histidine and formaldehyde via the Pictet-Spengler reaction is a key logical pathway defining its chemical origin. The following diagram illustrates this workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of spinacine as the principal reaction product of gamma-casein with formaldehyde in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Purification and Characterization of [beta]-cystathionase from Spinach - Augustus Lee Staton - Google Books [books.google.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. The reaction between histidine and formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
